4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound classified under the piperazine family. This compound features a piperazine ring that is substituted with a methyl group and a piperidin-4-yl group. Its molecular formula is with a molecular weight of approximately 197.28 g/mol. The compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in the modulation of neurotransmitter receptors.
The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be achieved through several methods, often involving multi-step reactions. A notable approach includes:
For instance, one documented synthesis path involves the reaction of 1-(piperidin-4-yl)piperazin-2-one with methyl iodide under basic conditions to achieve the methylation at the nitrogen atom .
The molecular structure of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be represented as follows:
InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
This indicates a complex arrangement where the piperazine ring serves as a core structure, with substituents affecting its chemical behavior and biological activity.
Feature | Description |
---|---|
Molecular Formula | C10H19N3O |
Molecular Weight | 197.28 g/mol |
InChI Key | CAHSWQWNHWKDKV-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(C(=O)C1)C2CCNCC2 |
The compound can participate in various chemical reactions typical for amines and ketones, including:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or selectivity towards specific biological targets .
The mechanism of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one primarily involves its interaction with neurotransmitter receptors, particularly:
The binding affinity and selectivity are often evaluated using in vitro assays and computational docking studies to predict interaction modes.
The physical state of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is solid at room temperature, demonstrating stability under standard conditions.
Key properties include:
Property | Value |
---|---|
Melting Point | Not explicitly stated |
Solubility | Soluble in polar solvents |
Stability | Stable under inert atmosphere |
Chemical properties such as reactivity towards electrophiles or nucleophiles are significant for further functionalization .
The applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one span various fields:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7